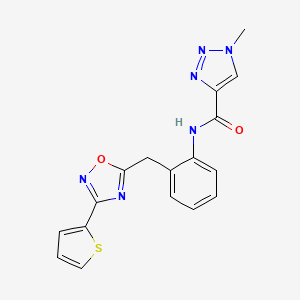

1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S/c1-23-10-13(20-22-23)17(24)18-12-6-3-2-5-11(12)9-15-19-16(21-25-15)14-7-4-8-26-14/h2-8,10H,9H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHMAYXOQNCLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a novel heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties supported by various studies and findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- 1,2,4-Oxadiazole : Known for its diverse biological activities including anticancer and antimicrobial effects.

- Triazole : A five-membered ring containing three nitrogen atoms, often associated with antifungal and anticancer properties.

- Thiophene : Contributes to the compound's electronic properties and potential biological activity.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- The compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .

- Further modifications of related oxadiazole compounds led to derivatives with enhanced antitumor activity, with some exhibiting IC50 values as low as 1.143 µM against renal cancer cell lines .

Antimicrobial Activity

The compound's antimicrobial potential was evaluated against both Gram-positive and Gram-negative bacteria:

- The minimum inhibitory concentration (MIC) values for related oxadiazole compounds ranged from 7.8 µg/mL to 62.5 µg/mL , indicating strong antibacterial activity compared to standard antibiotics like Oxytetracycline .

| Compound Type | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Oxadiazole Derivatives | 7.8 - 62.5 | 15.6 - 125 |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies:

- Inhibition of cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory process . The specific activity of the compound regarding COX inhibition remains an area for further research.

Case Studies

A notable study highlighted the synthesis and characterization of several oxadiazole derivatives, including our compound of interest. The research concluded that these derivatives exhibited promising anti-cancer properties through various mechanisms such as apoptosis induction in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Amide Substituents

Compounds sharing the 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold but differing in amide substituents have been studied extensively:

Key Observations :

Analogues with Modified Triazole Substituents

Triazole substitution patterns significantly influence bioactivity:

Key Observations :

- 5-Amino substitution (e.g., in –8) introduces hydrogen-bonding capacity, critical for targeting bacterial proteasomes .

- Halogenation (e.g., bromine in 3r) enhances binding via halogen bonds but may increase toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.